S-Ethyl pentadecafluorooctanethioate
Description
This structure confers unique chemical properties, including high thermal stability, resistance to degradation, and hydrophobic/lipophobic behavior.
Properties
CAS No. |
111918-92-4 |
|---|---|
Molecular Formula |
C10H5F15OS |
Molecular Weight |
458.19 g/mol |
IUPAC Name |
S-ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanethioate |
InChI |
InChI=1S/C10H5F15OS/c1-2-27-3(26)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h2H2,1H3 |
InChI Key |
ISLZADUTZXUCFS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl pentadecafluorooctanethioate typically involves the reaction of pentadecafluorooctanoyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
C8F15COCl+C2H5SH→C8F15COSC2H5+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
S-Ethyl pentadecafluorooctanethioate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl thioesters
Scientific Research Applications
S-Ethyl pentadecafluorooctanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the behavior of PFAS.
Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialized coatings, lubricants, and surfactants due to its hydrophobic and oleophobic characteristics
Mechanism of Action
The mechanism of action of S-Ethyl pentadecafluorooctanethioate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Pentadecafluorooctanoic Acid (PFOA, CAS 335-67-1)
- Structural Differences : PFOA contains a carboxylic acid group (-COOH) instead of a thioester (-S-Ethyl). This difference impacts solubility, with PFOA being more polar and water-soluble than S-ethyl pentadecafluorooctanethioate.
- Persistence : Both compounds share a perfluorinated carbon chain, which resists enzymatic and environmental degradation. The Stockholm Convention identifies PFOA as a persistent organic pollutant (POP) with a half-life exceeding years in water and soil .
- Regulatory Status: PFOA and its salts are restricted globally under the Stockholm Convention due to toxicity and bioaccumulation risks .
Perfluorooctane Sulfonic Acid (PFOS, CAS 1763-23-1)
- Functional Group: PFOS has a sulfonic acid group (-SO3H), enhancing its ionic strength and environmental mobility compared to the non-ionic thioester group in this compound.
- Bioaccumulation : PFOS exhibits higher bioaccumulation factors (BAFs) in aquatic organisms due to its strong protein-binding affinity. The thioester group in this compound may reduce this affinity, though empirical data are lacking .
Ethyl Perfluorooctane Sulfonamide (EtFOSA, CAS 4151-50-2)
- Structure-Activity Relationship : EtFOSA contains a sulfonamide group linked to an ethyl chain, whereas this compound features a sulfur-ester bond. Sulfonamides are more prone to hydrolytic degradation than thioesters, suggesting that this compound may persist longer in alkaline environments .
Data Tables
Table 1: Comparative Properties of Selected Perfluorinated Compounds
| Property | This compound | PFOA | PFOS | EtFOSA |
|---|---|---|---|---|
| Molecular Formula | C10H5F15S | C8HF15O2 | C8HF17O3S | C10H6F17NO2S |
| Functional Group | Thioester (-S-Ethyl) | Carboxylic Acid | Sulfonic Acid | Sulfonamide |
| Water Solubility | Low (estimated) | High | Moderate | Low |
| Half-Life (Soil) | Unknown (likely >5 years) | 5–8 years | 10–15 years | 2–4 years |
| Regulatory Status | Under review as PFOA-related | Restricted | Restricted | Restricted |
Research Findings
- Degradation Pathways : While PFOA degrades minimally under natural conditions, thioesters like this compound may undergo slower hydrolysis due to the stability of the C-F bond and sulfur linkage .
- Toxicity Profile: Limited studies exist on the thioester derivative, but PFAS compounds generally exhibit hepatotoxicity and endocrine-disrupting effects. The ethyl group in this compound could influence metabolic activation pathways compared to PFOA .
Regulatory and Environmental Considerations
This compound’s regulatory fate hinges on whether it is classified as a “PFOA-related compound” under the Stockholm Convention. Current guidance emphasizes phasing out all non-essential PFAS uses to mitigate long-term ecological risks .
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